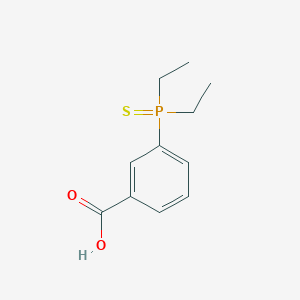![molecular formula C16H19NO4S B5888540 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW 6471 and is a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).
作用機序
The mechanism of action of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is through the selective antagonism of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. The selective antagonism of PPARα by 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide leads to a decrease in the expression of genes involved in fatty acid oxidation and an increase in the expression of genes involved in glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide have been extensively studied. The compound has been shown to decrease plasma triglyceride levels, increase insulin sensitivity, and reduce hepatic steatosis in animal models of metabolic disorders. In addition, 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in lab experiments include its selectivity for the peroxisome proliferator-activated receptor alpha (PPARα) and its potential therapeutic applications in the treatment of metabolic disorders. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. One direction is the investigation of its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease. Another direction is the study of its anti-inflammatory effects in animal models of inflammatory diseases. Additionally, the development of more stable and soluble analogs of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide could lead to improved effectiveness in experimental settings.
合成法
The synthesis of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a multistep process that involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2-(4-methylphenoxy)ethyl sulfonate. This intermediate is then reacted with 4-methoxyaniline in the presence of a base to form the final product, 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the study of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and glucose homeostasis. The selective antagonism of PPARα by 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.
特性
IUPAC Name |
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-13-3-5-15(6-4-13)21-12-11-17-22(18,19)16-9-7-14(20-2)8-10-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBAJKHMPBGPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)

![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)
![methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5888495.png)




![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)

![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)